molecular formula C12H16BrN3O3 B14776702 tert-Butyl 3-((5-bromopyrimidin-2-yl)oxy)azetidine-1-carboxylate

tert-Butyl 3-((5-bromopyrimidin-2-yl)oxy)azetidine-1-carboxylate

Cat. No.: B14776702
M. Wt: 330.18 g/mol
InChI Key: OEXVZUDEZDNSCL-UHFFFAOYSA-N
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Description

tert-Butyl 3-((5-bromopyrimidin-2-yl)oxy)azetidine-1-carboxylate: is a chemical compound with the molecular formula C12H16BrN3O2 and a molecular weight of 314.18 g/mol . This compound is characterized by the presence of a bromopyrimidine group attached to an azetidine ring, which is further substituted with a tert-butyl ester group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of tert-Butyl 3-((5-bromopyrimidin-2-yl)oxy)azetidine-1-carboxylate typically involves the following steps :

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromopyrimidine and azetidine-1-carboxylate derivatives.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution reaction.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high yield and purity.

Chemical Reactions Analysis

tert-Butyl 3-((5-bromopyrimidin-2-yl)oxy)azetidine-1-carboxylate undergoes various chemical reactions, including :

    Substitution Reactions: The bromine atom in the bromopyrimidine group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 3-((5-bromopyrimidin-2-yl)oxy)azetidine-1-carboxylate has a wide range of applications in scientific research :

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of biological pathways and mechanisms, especially those involving nucleic acids and proteins.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((5-bromopyrimidin-2-yl)oxy)azetidine-1-carboxylate involves its interaction with molecular targets and pathways :

    Molecular Targets: The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical processes.

    Pathways: It may affect signaling pathways, gene expression, and protein synthesis, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

tert-Butyl 3-((5-bromopyrimidin-2-yl)oxy)azetidine-1-carboxylate can be compared with other similar compounds to highlight its uniqueness :

    tert-Butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate: This compound has a similar structure but differs in the position of the bromopyrimidine group.

    tert-Butyl 3-((5-bromo-3-formylpyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: This compound contains a pyrrolidine ring instead of an azetidine ring.

    tert-Butyl 3-(2-amino-5-bromopyrimidin-4-yl)azetidine-1-carboxylate: This compound has an amino group in place of the oxy group in the bromopyrimidine moiety.

These comparisons highlight the structural diversity and potential functional differences among these compounds, making this compound a unique and valuable compound in research and industry.

Properties

Molecular Formula

C12H16BrN3O3

Molecular Weight

330.18 g/mol

IUPAC Name

tert-butyl 3-(5-bromopyrimidin-2-yl)oxyazetidine-1-carboxylate

InChI

InChI=1S/C12H16BrN3O3/c1-12(2,3)19-11(17)16-6-9(7-16)18-10-14-4-8(13)5-15-10/h4-5,9H,6-7H2,1-3H3

InChI Key

OEXVZUDEZDNSCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=NC=C(C=N2)Br

Origin of Product

United States

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